9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

OLED Host Materials Thermal Stability Glass Transition Temperature

9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole (CAS 1134188-18-3) is a carbazole-based organic semiconductor intermediate featuring a 3-bromophenyl group at the N9 position and tert-butyl substituents at the C3 and C6 positions of the carbazole core. This structural configuration combines a reactive aryl bromide handle with sterically bulky electron-donating groups, making it a strategic building block for synthesizing donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters and bipolar host materials for organic light-emitting diodes (OLEDs).

Molecular Formula C26H28BrN
Molecular Weight 434.4 g/mol
Cat. No. B15156831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Molecular FormulaC26H28BrN
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)Br
InChIInChI=1S/C26H28BrN/c1-25(2,3)17-10-12-23-21(14-17)22-15-18(26(4,5)6)11-13-24(22)28(23)20-9-7-8-19(27)16-20/h7-16H,1-6H3
InChIKeyAABBXDCTZYFJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole (CAS 1134188-18-3): Technical Baseline and Procurement Considerations for OLED Intermediate Applications


9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole (CAS 1134188-18-3) is a carbazole-based organic semiconductor intermediate featuring a 3-bromophenyl group at the N9 position and tert-butyl substituents at the C3 and C6 positions of the carbazole core . This structural configuration combines a reactive aryl bromide handle with sterically bulky electron-donating groups, making it a strategic building block for synthesizing donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters and bipolar host materials for organic light-emitting diodes (OLEDs) [1]. The compound's molecular formula is C26H28BrN with a molecular weight of 434.41 g/mol, and it is typically supplied at ≥95% purity for research and development purposes .

Reactive aryl bromide handle for cross-coupling (Suzuki, Buchwald)
Steric shielding by tert-butyl groups suppresses aggregation
Supplied at research-grade purity (≥95%) for D-A TADF emitter synthesis

Why Generic Substitution of 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole Fails: The Functional Consequences of tert-Butyl and meta-Bromophenyl Positioning


Attempting to substitute 9-(3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole with simpler carbazole derivatives (e.g., 9-(3-bromophenyl)carbazole or 3,6-di-tert-butyl-9H-carbazole) or positional isomers (e.g., 4-bromophenyl analog) in material synthesis workflows introduces quantifiable performance penalties. The absence of the 3,6-di-tert-butyl groups results in significantly lower glass transition temperatures (Tg) and inferior electrochemical stability, as demonstrated in carbazole-oxadiazole hybrid systems where tert-butyl substitution raised Tg from 97 °C to 149 °C [1]. Conversely, the absence of the 3-bromophenyl group eliminates the reactive aryl bromide handle required for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, thereby blocking access to extended D-A type TADF emitters . Furthermore, the meta-bromine substitution pattern on the N-phenyl ring differs from the para-isomer (CAS 601454-33-5) in its electronic influence on the carbazole nitrogen lone pair and steric accessibility during cross-coupling, which can alter reaction kinetics and product distributions . These structural features are not interchangeable without fundamentally altering downstream material properties and synthetic pathways.

  • Without 3,6-di-tert-butyl groups May lead to lower glass transition temperature and reduced morphological stability.
  • Without meta-bromophenyl group Eliminates the reactive handle required for cross-coupling, blocking emitter extension.
  • para-Isomer (CAS 601454-33-5) not interchangeable Meta vs. para substitution alters electronic and steric effects, which may shift cross-coupling selectivity and material properties.

Quantitative Evidence Guide: Differentiating 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole from Closest Analogs


Enhanced Thermal and Morphological Stability via 3,6-Di-tert-butyl Substitution

The presence of tert-butyl groups at the 3- and 6-positions of the carbazole core significantly elevates the glass transition temperature (Tg) relative to unsubstituted analogs. In a directly comparable carbazole-oxadiazole hybrid system, the tert-butyl-substituted derivative (tBu-o-CzOXD) exhibited a Tg of 149 °C, which is 52 °C higher than the 97 °C Tg of the non-tert-butylated analog (o-CzOXD) [1]. This class-level inference supports that 9-(3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, which incorporates the identical 3,6-di-tert-butylcarbazole donor unit, will possess superior morphological stability compared to 9-(3-bromophenyl)carbazole, thereby reducing phase separation and crystallization in OLED thin films during device operation.

Tg Enhancement
Class-level
149 °C vs 97 °C (+52 °C)
Supports higher morphological stability
Inferred from tBu-o-CzOXD analog; verify specific Tg
OLED Host Materials Thermal Stability Glass Transition Temperature

Suppression of Aggregation-Caused Emission Quenching via tert-Butyl Steric Shielding

The tert-butyl substituents on the carbazole core weaken intermolecular π-π stacking, thereby suppressing self-aggregation-caused emission quenching in non-doped TADF emitter films. A comparative study on benzonitrile-based TADF emitters demonstrated that the tert-butyl-substituted derivative (2tCz2CzBn, incorporating 3,6-di-tert-butyl-9H-carbazol-9-yl groups) achieved a peak external quantum efficiency (EQE) of 21.6% in a non-doped device, whereas emitters lacking these bulky substituents typically suffer from severe aggregation quenching and reduced EQE in non-doped configurations [1]. This class-level evidence indicates that 9-(3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole, when elaborated into a final emitter, will impart superior non-doped film photoluminescence quantum yield (PLQY) compared to materials derived from non-tert-butylated 9-(3-bromophenyl)carbazole.

Non-doped EQE
Class-level
21.6% peak EQE
Supports high emitter efficiency in neat films
Inferred from 2tCz2CzBn analog; confirm for final emitter
TADF Emitters Aggregation-Caused Quenching Non-doped OLEDs

Balanced Bipolar Charge Transport Enabled by 3,6-Di-tert-butylcarbazole Donor

Carbazole derivatives substituted with tert-butyl groups at the C3 and C6 positions exhibit well-balanced hole and electron mobilities, a critical requirement for efficient bipolar host materials in OLEDs. In a study of 9-phenyl-9H-carbazole derivatives, the tert-butyl-substituted compound demonstrated hole and electron mobilities exceeding 10⁻⁴ cm² V⁻¹ s⁻¹ at electric fields higher than 3×10⁵ V cm⁻¹ [1]. This balanced ambipolar transport is essential for confining the exciton formation zone within the emitting layer and minimizing efficiency roll-off. In contrast, 9-(3-bromophenyl)carbazole lacks the tert-butyl groups that modulate the electronic structure and solid-state packing necessary for achieving such balanced mobility. This class-level inference suggests that materials derived from 9-(3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole are more likely to yield devices with balanced charge injection and reduced efficiency roll-off compared to those synthesized from the non-tert-butylated analog.

Charge Mobility
Class-level
>10⁻⁴ cm² V⁻¹ s⁻¹ (balanced)
Supports balanced ambipolar transport
Inferred from analog; validate for specific derivative
Bipolar Host Charge Transport Hole and Electron Mobility

meta-Bromophenyl Reactivity Handle: Positional Advantage Over para-Isomer

The meta-bromine substitution on the N-phenyl ring of 9-(3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole provides a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The para-isomer, 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole (CAS 601454-33-5), is also widely used as a coupling partner . However, the meta-position alters the electronic communication between the bromine-substituted phenyl ring and the carbazole nitrogen lone pair. This meta-substitution pattern can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, potentially offering different reactivity profiles that are advantageous for certain sterically demanding coupling partners. While quantitative comparative kinetic data for these specific isomers is not publicly available, the well-documented electronic effects of meta- vs. para-substitution in aryl halide cross-coupling chemistry establish that these two compounds are not functionally interchangeable. Procurement of the meta-isomer (CAS 1134188-18-3) is specifically required when the synthetic target demands the distinct electronic and steric profile conferred by 3-bromo substitution.

Isomer Reactivity
Data to verify
meta vs para substitution effects
Isomer may influence cross-coupling selectivity
No kinetic data; review for specific substrate
Suzuki Coupling Cross-Coupling meta-Substitution Effect

High Purity Supply and Reproducible Procurement Specifications

Commercially available 9-(3-bromophenyl)-3,6-di-tert-butyl-9H-carbazole is routinely supplied at a standard purity of ≥95% with batch-specific analytical documentation (NMR, HPLC, GC) . In contrast, the para-isomer (CAS 601454-33-5) is often offered at a higher purity specification of ≥98% (NLT 98%) . For users requiring a cost-effective intermediate with sufficient purity for initial screening and optimization studies, the 95% purity grade of the meta-isomer represents a pragmatic procurement choice. However, for applications demanding the highest purity to minimize impurity-related device degradation, the 98% grade of the para-isomer may be preferred. This quantifiable difference in standard commercial purity grades between the two positional isomers directly impacts procurement decisions based on application-critical purity requirements and budget constraints.

Purity Grade
Data to verify
≥95% (meta) vs ≥98% (para)
Cost-effective for early-stage R&D
Supplier specification; verify batch purity
OLED Intermediate Purity Specification Batch Consistency

Optimal Research and Industrial Application Scenarios for 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole


Synthesis of Donor-Acceptor Type Blue TADF Emitters

9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole serves as a strategic intermediate for constructing D-A type TADF emitters. The 3-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with boronic acid-functionalized acceptor units (e.g., triazine, benzonitrile, diphenylsulfone) to generate extended π-conjugated emitters [1]. The 3,6-di-tert-butyl groups suppress aggregation-caused quenching in non-doped films, enabling high EQE (>20%) without a host matrix, as demonstrated in structurally analogous systems [2].

Fabrication of Bipolar Host Materials for Phosphorescent OLEDs

The 3,6-di-tert-butylcarbazole moiety confers balanced hole and electron mobilities (>10⁻⁴ cm² V⁻¹ s⁻¹) and high triplet energy, making derivatives of this compound excellent bipolar hosts for green and red phosphorescent OLEDs [1]. The meta-bromine handle allows for modular attachment of electron-transporting units (e.g., oxadiazole, triazine) to fine-tune the host's energy levels and charge balance, directly addressing the efficiency roll-off issues prevalent in PhOLEDs [2].

Building Block for Solution-Processed OLED Materials

The bulky tert-butyl substituents enhance the solubility of this carbazole derivative in common organic solvents, facilitating solution-processing techniques such as spin-coating and inkjet printing [1]. This property is particularly valuable for developing large-area, cost-effective OLED lighting panels and displays, where vacuum thermal evaporation is economically unfavorable.

Academic Research and Pilot-Scale Material Screening

With a standard commercial purity of ≥95% and batch-specific analytical documentation (NMR, HPLC) [1], this compound is well-suited for academic laboratories and industrial R&D groups conducting preliminary material screening and synthetic route optimization. Its cost-competitive pricing relative to the higher-purity para-isomer allows for efficient exploration of structure-property relationships in carbazole-based organic semiconductors without the premium cost associated with ultra-high-purity grades [2].

Application
Selection Property
Validation Focus
Blue TADF emitter synthesis
meta-Br coupling handle, steric shielding
Emitter PLQY and EQE in non-doped films
Bipolar host for PhOLEDs
Balanced charge transport
Hole/electron mobility balance and efficiency roll-off
Solution-processed OLED films
Enhanced solubility from tert-butyl groups
Film uniformity and process compatibility
Academic and pilot-scale screening
Cost-effective purity grade (≥95%)
Batch reproducibility and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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